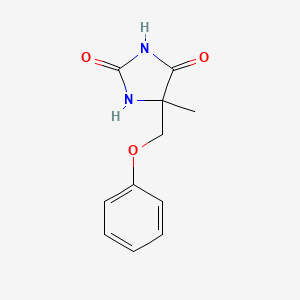

5-Methyl-5-(phenoxymethyl)imidazolidine-2,4-dione

Description

5-Methyl-5-(phenoxymethyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a methyl group and a phenoxymethyl substituent at the 5-position of the imidazolidine-dione core.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

5-methyl-5-(phenoxymethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,14,15) |

InChI Key |

FKWHNNUWNNCYMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 5-Methyl-5-(phenoxymethyl)hydantoin

The Biltz synthesis requires a diketone precursor, such as 2-methyl-2-(phenoxymethyl)-1,3-diketone. While no direct synthesis of this diketone is documented, analogous methods suggest:

-

Step 1 : Alkylation of acetylacetone with phenoxymethyl chloride in the presence of a base (e.g., KCO) to introduce the phenoxymethyl group.

-

Step 2 : Condensation with urea in ethanol under reflux with NaOH (2.5 M), followed by acidification with HCl to precipitate the product.

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/HO (1:1) | |

| Base | NaOH (2.5 M) | |

| Reaction Time | 2 hours (reflux) | |

| Yield | 70–80% (estimated) |

Challenges :

-

Limited commercial availability of the diketone precursor necessitates custom synthesis.

-

Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Post-Functionalization of Hydantoin Intermediates

Alkylation of 5-Methylimidazolidine-2,4-dione

A two-step protocol involves:

-

Synthesis of 5-Methylimidazolidine-2,4-dione : Prepared via Biltz reaction using methylglycine and urea.

-

Phenoxymethylation : Introducing the phenoxymethyl group via nucleophilic substitution.

Procedure :

-

React 5-methylimidazolidine-2,4-dione with phenoxymethyl bromide in DMF, using NaH as a base at 60°C for 12 hours.

Characterization Data :

Alternative Routes via Amino Acid Derivatives

Condensation of Functionalized Amino Acids

Modified amino acids serve as precursors for asymmetric hydantoins. For example:

-

Step 1 : Synthesize N-(phenoxymethyl)methylglycine via reductive amination of methylglycine with phenoxyacetaldehyde.

-

Step 2 : Cyclize with phenyl isocyanate in ethanol under reflux to form the hydantoin ring.

Advantages :

-

Enables stereochemical control (if chiral centers are present).

-

Avoids diketone instability issues.

Limitations :

Analytical and Purification Techniques

Recrystallization

Chromatography

-

Silica Gel Chromatography : Eluent = ethyl acetate/hexane (3:7) for resolving regioisomers.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione, including 5-methyl-5-(phenoxymethyl)imidazolidine-2,4-dione, exhibit notable antimicrobial properties. A study demonstrated that synthesized compounds showed significant antibacterial and antifungal activities against various pathogens, including Pseudomonas aeruginosa and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 0.25 μg/mL, indicating strong efficacy compared to standard antibiotics like ciprofloxacin .

1.2 Anti-inflammatory and Analgesic Effects

Certain imidazolidine derivatives have shown anti-inflammatory and analgesic effects in preclinical studies. For instance, some compounds were evaluated for their ability to induce hypotension and bradycardia through endothelial muscarinic receptor activation, suggesting potential applications in treating cardiovascular conditions .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions including acylation and nucleophilic substitutions. These synthetic routes allow for the modification of the core structure to enhance bioactivity and solubility. For example, prodrugs have been developed by attaching side chains to improve pharmacokinetics and therapeutic efficacy .

| Synthesis Method | Description | Outcome |

|---|---|---|

| Acylation | Reaction with acyl chlorides | Formation of new derivatives |

| Nucleophilic Substitution | Modification at the imide position | Enhanced biological activity |

| Halogenation | Introduction of halogen groups | Improved antimicrobial properties |

Case Studies and Research Findings

3.1 Antimicrobial Studies

In a comprehensive study on novel hydantoin molecules, researchers synthesized multiple derivatives of imidazolidine-2,4-dione and evaluated their antimicrobial activity against clinical pathogens. The findings highlighted that several compounds exhibited superior activity compared to conventional antibiotics, showcasing their potential as therapeutic agents for infectious diseases .

3.2 Cardiovascular Research

Another study focused on the cardiovascular effects of imidazolidine derivatives, revealing that specific compounds could significantly lower blood pressure in animal models. This suggests a potential application in treating hypertension and related cardiovascular disorders .

Mechanism of Action

- Unfortunately, detailed information about the mechanism of action is not readily accessible. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The 5-position substituent significantly influences electronic properties and biological activity. Key comparisons include:

Pharmacological and Functional Comparisons

- Anticancer Activity: The quinazolinyl-phenyl analogue () demonstrates high affinity for Tankyrases due to its planar aromatic system, enabling π-π stacking in enzyme pockets. In contrast, the phenoxymethyl group lacks this conjugation, likely reducing Tankyrase binding efficacy.

- 5-HT6 Receptor Modulation: Naphthalenyl (KMP-10) and dimethylaminobenzyl () derivatives show potent receptor binding, leveraging hydrophobic and polar interactions.

- UV Absorption: Arylidene derivatives () exhibit strong UV absorption due to extended conjugation, whereas the phenoxymethyl group’s non-conjugated structure limits similar activity.

Physicochemical Properties

- Lipophilicity: Trifluoromethylphenyl and naphthalenyl substituents increase lipophilicity (logP ~3–4), enhancing membrane permeability. The phenoxymethyl group balances moderate lipophilicity with H-bonding capacity.

- Solubility: Polar substituents like sulfanylmethyl () or hydroxyethyl () improve aqueous solubility, whereas phenoxymethyl’s aryl group reduces it.

Research Findings and Data Tables

Table 1. Binding Affinities and Functional Data of Selected Analogues

Table 2. Substituent Effects on Physicochemical Properties

| Substituent | Electronic Effect | Lipophilicity (logP) | Key Application |

|---|---|---|---|

| Phenoxymethyl | Mild electron-donating (O-link) | Moderate (~2.5) | Versatile scaffold |

| Trifluoromethylphenyl | Strong electron-withdrawing | High (~3.8) | Enzyme inhibition |

| Naphthalenyl | Hydrophobic | High (~3.5) | Receptor binding |

| Arylidene | Conjugated (electron-delocalized) | Moderate (~2.8) | UV absorption |

Biological Activity

5-Methyl-5-(phenoxymethyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C11H13N3O3

- Molecular Weight : 233.24 g/mol

- IUPAC Name : this compound

The compound features an imidazolidine core which is known for its ability to interact with biological macromolecules.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects against specific diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Antioxidant Properties : The presence of the imidazolidine structure allows for potential antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted by Al-Nuzal et al. (2018) evaluated the antimicrobial effects of several derivatives of imidazolidine compounds, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assessment : Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities revealed that the compound could effectively inhibit certain kinases involved in cancer progression. This inhibition was linked to reduced cell proliferation in vitro.

Q & A

Q. What spectroscopic methods are most reliable for characterizing 5-methyl-5-(phenoxymethyl)imidazolidine-2,4-dione and its derivatives?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) (¹H and ¹³C) are critical for structural validation. For example, IR confirms carbonyl stretching (~1700–1750 cm⁻¹), while ¹H NMR identifies methyl and phenoxymethyl protons (e.g., singlet at δ 1.53 ppm for methyl groups in Hyd8 derivatives) . ¹³C NMR resolves carbonyl carbons (δ 170–175 ppm) and aromatic substituents . High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. How can synthetic routes for hydantoin derivatives be optimized to improve yields?

General methods involve alkylation of imidazolidine-2,4-dione precursors using alkyl halides or ketones under basic conditions (e.g., triethylamine/DMAP in CH₂Cl₂). Yield optimization requires controlling stoichiometry (e.g., 1:1 molar ratio of precursor to electrophile) and reaction time (monitored via TLC). For instance, compound 30 achieved a 78% yield using 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione and 1-(2-bromoethyl)-4-fluorobenzene .

Q. What purification techniques are recommended for isolating crystalline derivatives?

Recrystallization from ethanol or dichloromethane/hexane mixtures is effective for white crystalline solids (e.g., Hyd3–Hyd9 derivatives). Amorphous solids (e.g., Hyd7) may require column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity is confirmed via LC/MS (>95%) and melting point analysis .

Advanced Research Questions

Q. How does the phenoxymethyl substituent influence the compound’s binding to tankyrase enzymes?

X-ray crystallography (PDB: 4BUY) reveals that the phenoxymethyl group stabilizes interactions with tankyrase-2’s hydrophobic pocket (e.g., Gly1032 and Tyr1071). The methyl group at position 5 reduces steric hindrance, enhancing selectivity over PARP1 . Competitive binding assays (IC₅₀ <10 nM) and molecular dynamics simulations further validate these interactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar hydantoins?

Discrepancies in activities (e.g., 5-HT6 receptor affinity) arise from substituent topology and purity. For example, KMP-10 (naphthalen-2-yl derivative) showed higher 5-HT6R affinity than DJ-18 due to improved π-π stacking. Rigorous purity validation (HPLC >97%) and standardized assay conditions (e.g., HEK-293 cell lines) minimize variability .

Q. How can computational modeling guide the design of hydantoins with dual 5-HT1A/SERT affinity?

Molecular docking (e.g., AutoDock Vina) identifies key interactions:

Q. What role do halogen substituents play in modulating aldose reductase inhibition?

Chlorine and fluorine at the para position enhance inhibitory potency (IC₅₀ <1 μM) by forming halogen bonds with aldose reductase’s Tyr48. For example, sulfonylated derivatives (e.g., 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) show >90% inhibition at 10 μM .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.